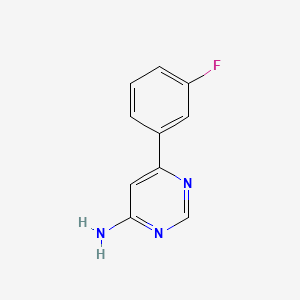
6-(3-Fluorophenyl)pyrimidin-4-amine
Übersicht
Beschreibung
6-(3-Fluorophenyl)pyrimidin-4-amine is a pyrimidine-based organic compound used in various scientific experiments. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of 6-(3-Fluorophenyl)pyrimidin-4-amine is C10H8FN3, and its molecular weight is 189.19 g/mol.Wissenschaftliche Forschungsanwendungen
Acaricide Development
6-(3-Fluorophenyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. Researchers have introduced trifluoroethyl thioether and various substituents to the pyrimidine derivatives to enhance acaricidal activity. For instance, compound T7 (HNPC-A188), which is structurally related, exhibits excellent acaricidal activity against Tetranychus urticae , with LC50 values comparable to commercial acaricides .
Anticancer Agents
Pyrimidine derivatives, including those related to 6-(3-Fluorophenyl)pyrimidin-4-amine , are known for their anticancer properties. They have been used to modulate myeloid leukemia and are found in FDA-approved drugs for the treatment of various cancers. The structural diversity of pyrimidine allows for a wide range of biological activities, making it a valuable scaffold in cancer research .
Antibacterial Applications
Certain pyrimidine Schiff bases, which can be synthesized from compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine , have shown selective antibacterial effects. For example, one derivative demonstrated significant activity against Enterococcus faecalis , combined with an anticancer effect against gastric adenocarcinoma .
Antiviral Research
Pyrimidine derivatives have also been explored for their antiviral properties. Novel non-glutamate benzamide derivatives related to 6-(3-Fluorophenyl)pyrimidin-4-amine showed enhanced antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to similar commercial drugs .
Antimicrobial and Antileukemia Activity
Research has found that pyrazolo[3,4-d]pyrimidine derivatives possess both antitumor and antileukemia activities. These findings suggest that modifications of the pyrimidine ring, as seen in 6-(3-Fluorophenyl)pyrimidin-4-amine , can lead to potent antimicrobial agents .
Agrochemical Applications
The pyrimidine scaffold is also significant in the agrochemical industry. Compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine can be used to create pesticides that control mites on plants, contributing to the prevention of crop diseases and improvement of crop yield .
Wirkmechanismus
While the exact mechanism of action for 6-(3-Fluorophenyl)pyrimidin-4-amine is not specified, it’s worth noting that numerous natural and synthetic pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Pyrimidines, including 6-(3-Fluorophenyl)pyrimidin-4-amine, are an active area of research due to their wide range of pharmacological effects. Future research may focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, further studies could explore the development of new pyrimidines as anti-inflammatory agents .
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHWRRVXMFXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





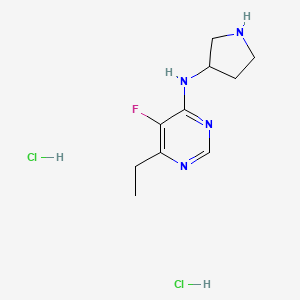
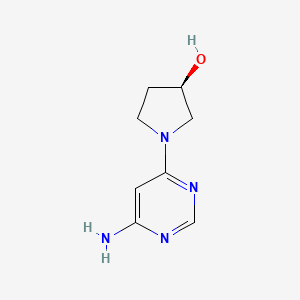
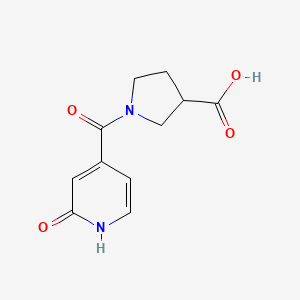
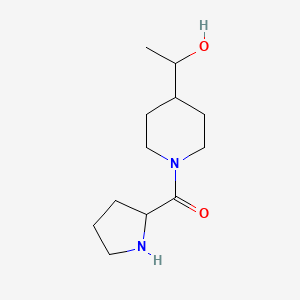
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)
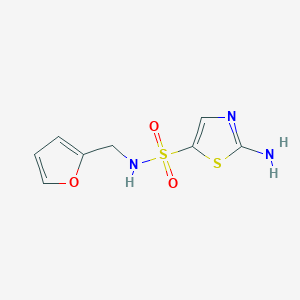
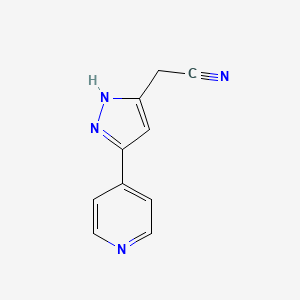
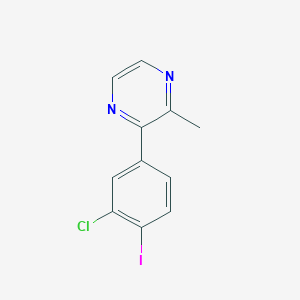
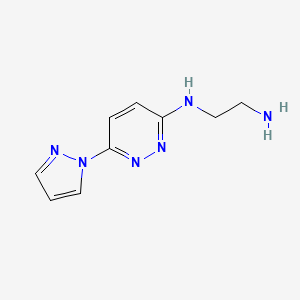
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)